molecular formula C36H31NO8S B15150677 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate

Cat. No.: B15150677
M. Wt: 637.7 g/mol
InChI Key: WNAWBRNBHIDNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, sulfonyl groups, and ester functionalities, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the sulfonylated phenyl ester and the naphthyl carbamate derivatives. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and ester groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new ester or amide derivatives.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-METHOXYBENZYL)OXY]PHENYL}ACETONITRILE
  • 2-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACETONITRILE

Uniqueness

Compared to similar compounds, 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE features a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its sulfonyl and ester groups, along with the naphthyl moiety, make it a versatile molecule for various applications.

Properties

Molecular Formula

C36H31NO8S

Molecular Weight

637.7 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(4-naphthalen-2-yloxyanilino)-5-oxopentanoate

InChI

InChI=1S/C36H31NO8S/c1-25-9-21-33(22-10-25)46(41,42)45-31-16-12-27(13-17-31)34(38)24-43-36(40)8-4-7-35(39)37-29-14-19-30(20-15-29)44-32-18-11-26-5-2-3-6-28(26)23-32/h2-3,5-6,9-23H,4,7-8,24H2,1H3,(H,37,39)

InChI Key

WNAWBRNBHIDNKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.